molecular formula C18H23N9O4S3 B1212589 Cefotiam CAS No. 61622-34-2

Cefotiam

Cat. No. B1212589
CAS RN: 61622-34-2
M. Wt: 525.6 g/mol
InChI Key: QYQDKDWGWDOFFU-IUODEOHRSA-N
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Description

Cefotiam is a parenteral third-generation cephalosporin antibiotic. It has broad-spectrum activity against Gram-positive and Gram-negative bacteria. As a beta-lactam, its bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins .


Molecular Structure Analysis

Cefotiam has a complex molecular structure with the formula C18H23N9O4S3 and a molar mass of 525.62 g/mol . It contains multiple functional groups, including amine, thiazole, tetrazole, and carboxylic acid groups .

Scientific Research Applications

Antimicrobial Polymers

Cefotiam has been used in the synthesis of antimicrobial polymers . These polymers were synthesized in two steps:

Treatment of Bacterial Infections

Cefotiam is a cephalosporin antibiotic used to treat a variety of bacterial infections . It has a broad spectrum of activity against both gram-positive and gram-negative microorganisms .

Combination with Other Beta-lactam Antibiotics

Cefotiam has been studied in combination with different beta-lactam antibiotics on strains of Enterobacteriaceae . This combination could potentially enhance the antimicrobial effect against these bacteria .

Inhibition of Cell Wall Synthesis

The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . This makes it effective in killing bacteria by preventing the synthesis of bacterial cell walls .

Rapid Absorption

Cefotiam is rapidly absorbed following intramuscular injection . This property makes it a suitable choice for quick treatment of severe infections caused by susceptible bacteria .

Low Toxicity

Cefotiam belongs to beta-lactam antibiotics, which are the least toxic of all drugs . This makes it a safer choice for treating bacterial infections .

Mechanism of Action

Target of Action

Cefotiam, a third-generation beta-lactam cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis. Specifically, Cefotiam has been found to induce Penicillin-binding protein 1A in Clostridium perfringens .

Mode of Action

Cefotiam’s mode of action involves inhibiting bacterial cell wall biosynthesis through its affinity for PBPs . The bactericidal activity of Cefotiam results from the inhibition of the final cross-linking stage of peptidoglycan production, which is essential for maintaining the structural integrity of the bacterial cell wall .

Biochemical Pathways

The primary biochemical pathway affected by Cefotiam is the bacterial cell wall synthesis pathway . By inhibiting PBPs, Cefotiam prevents the final cross-linking of the peptidoglycan layer, disrupting the cell wall structure and leading to bacterial cell death . .

Pharmacokinetics

Cefotiam exhibits interesting pharmacokinetic properties. It is rapidly absorbed following intramuscular injection, with a bioavailability of 60% . The drug is mostly eliminated in an unchanged form in urine, with approximately 50 to 70% of the dose recovered during the 12 hours following administration . The half-life of Cefotiam is approximately 1 hour . It’s important to note that severe renal failure, with creatinine clearance < 5 ml/min, significantly alters the elimination half-life .

Result of Action

The primary result of Cefotiam’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, Cefotiam causes the bacteria to become structurally compromised, leading to cell lysis and death . This makes Cefotiam effective against a broad spectrum of Gram-positive and Gram-negative bacteria .

Action Environment

Environmental factors can influence the action of Cefotiam. For instance, the presence of other drugs or substances in the body can affect the efficacy and stability of Cefotiam . Additionally, the release of Cefotiam into the environment, such as through wastewater from drug manufacturing, can lead to the development of antibiotic-resistant microbes . Therefore, proper management and disposal of Cefotiam are crucial to prevent environmental contamination and the spread of antibiotic resistance.

properties

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQDKDWGWDOFFU-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N9O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022763
Record name Cefotiam
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Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefotiam
Source Human Metabolome Database (HMDB)
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Solubility

Soluble, 1.29e+00 g/L
Record name Cefotiam
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Mechanism of Action

The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs).
Record name Cefotiam
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Product Name

Cefotiam

CAS RN

61622-34-2, 66309-69-1
Record name Cefotiam
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Record name (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride
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Record name 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)-
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Record name Cefotiam
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Cefotiam exert its antibacterial effect?

A1: Cefotiam, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [, ]. This binding prevents the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell lysis and death.

Q2: Which specific PBPs does Cefotiam exhibit high affinity for?

A2: Cefotiam shows a high affinity for PBP 1A, 1Bs, and 3 []. This strong binding, especially to PBP 3, contributes to its potent antibacterial activity, even at low concentrations.

Q3: Are there morphological changes observed in bacteria exposed to Cefotiam?

A3: Yes, exposure to Cefotiam can induce morphological changes in bacteria. At concentrations higher than the minimum inhibitory concentration (MIC), bacterial lysis is observed []. Notably, even at sub-MIC levels, Cefotiam can cause filament formation in certain bacteria [, ].

Q4: What is the molecular formula and weight of Cefotiam?

A4: The molecular formula of Cefotiam is C18H20N6O7S2, and its molecular weight is 480.52 g/mol. Please refer to the provided research papers for detailed spectroscopic data.

Q5: Is Cefotiam compatible with aminoglycosides for combined therapy?

A5: While Cefotiam shows synergistic antibacterial activity with aminoglycosides in vitro [, ], caution is advised when combining these drugs. Aminoglycosides can accelerate Cefotiam degradation, particularly at alkaline pH and high concentrations []. This interaction necessitates careful consideration of dosage and administration.

Q6: What is the impact of different pH levels on Cefotiam stability?

A7: Cefotiam degradation follows a pseudo-first-order reaction across a pH range of 2-12 []. The degradation rate peaks near its isoelectric point (pH 5.8) []. For optimal stability in aqueous solutions, a pH of 8.0 is recommended [].

Q7: How is Cefotiam eliminated from the body?

A8: Cefotiam is primarily eliminated via renal excretion, with an average urinary recovery of 53% within 24 hours []. The elimination half-life varies depending on the dose and administration route, ranging from 20 to 98 minutes after intravenous administration [, ].

Q8: Does Cefotiam effectively penetrate body tissues and fluids?

A9: Cefotiam demonstrates good penetration into various tissues and fluids, including bile [], prostatic tissue [], ascitic fluid [], and bronchial secretions []. These findings highlight its potential for treating infections in these specific sites.

Q9: Does the co-administration of Lidocaine affect Cefotiam kinetics?

A10: Studies indicate that the concurrent intramuscular administration of Lidocaine does not significantly alter the pharmacokinetics of Cefotiam [].

Q10: Which bacterial species is Cefotiam most effective against?

A11: Cefotiam demonstrates good efficacy against a broad spectrum of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Haemophilus influenzae [, , ].

Q11: Are there bacterial species inherently resistant to Cefotiam?

A12: Cefotiam shows limited activity against Pseudomonas aeruginosa, Acinetobacter anitratum, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA) [].

Q12: How do β-lactamases affect Cefotiam activity?

A13: While Cefotiam is generally stable against hydrolysis by many β-lactamases, certain chromosomal cephalosporinases, particularly those produced by Enterobacter and Klebsiella species, can significantly degrade it and reduce its effectiveness [].

Q13: How is Cefotiam typically formulated for administration?

A13: Cefotiam is available in various formulations, including powder for injection and oral preparations like Cefotiam Hexetil. These formulations offer flexibility in administration routes depending on the clinical scenario.

Q14: What analytical methods are commonly employed for Cefotiam analysis?

A18: Several analytical techniques are available for Cefotiam analysis, including high-performance liquid chromatography (HPLC) [, , , ], UV spectrophotometry [, , ], and HPLC coupled with mass spectrometry (HPLC-MS/MS) [].

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